molecular formula C14H10BrNOS B13878241 N-(3-bromodibenzothiophen-2-yl)acetamide

N-(3-bromodibenzothiophen-2-yl)acetamide

Cat. No.: B13878241
M. Wt: 320.21 g/mol
InChI Key: QWNYXGUISVYECD-UHFFFAOYSA-N
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Description

N-(3-bromodibenzothiophen-2-yl)acetamide is a brominated dibenzothiophene derivative featuring an acetamide group at the 2-position and a bromine substituent at the 3-position of the fused heterocyclic system. Dibenzothiophene-based compounds are of interest due to their electronic properties and utility in pharmaceuticals, materials science, and organic synthesis.

Properties

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

N-(3-bromodibenzothiophen-2-yl)acetamide

InChI

InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17)

InChI Key

QWNYXGUISVYECD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
  • Core Structure : Thiophene ring vs. dibenzothiophene in the target compound.
  • Substituents : Bromoacetamide at the 2-position and acetyl at the 3-position.
  • Key Differences : The absence of a fused benzene ring in the thiophene derivative reduces aromatic conjugation compared to dibenzothiophene. This may lower thermal stability and alter electronic properties.
  • Synthesis : One-step reaction from 3-acetylthiophen-2-amine and bromoacetyl bromide (60% yield) .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
  • Core Structure: Thiophene with cyano and thiophenyl-acetamide substituents.
  • Synthesis : Two-step process involving thiophenylacetic acid activation and coupling .
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
  • Core Structure : Bromophenyl group linked to a triazole-thioacetamide.
  • Key Differences : The triazole ring introduces hydrogen-bonding capabilities, which may enhance biological activity. Molecular weight (418.3 g/mol) is higher than typical dibenzothiophene derivatives .
N-(3-Bromopyridin-2-yl)acetamide ()
  • Core Structure : Pyridine ring with bromine and acetamide substituents.
  • Key Differences : Pyridine’s nitrogen atom introduces basicity, contrasting with the sulfur atom in dibenzothiophene. Calculated XLogP3 (1.1) suggests moderate lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituents
N-(3-bromodibenzothiophen-2-yl)acetamide* ~306.2 (estimated) ~3.5 Not reported Bromine, acetamide
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 247.1 ~1.8 96–97 Acetyl, bromoacetamide
N-(3-Bromopyridin-2-yl)acetamide 215.05 1.1 Not reported Bromopyridinyl, acetamide
N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide 222.27 1.6 Not reported Hydroxy, methyl, benzothiazole

*Estimated values based on structural analogs.

  • Lipophilicity : Dibenzothiophene derivatives generally exhibit higher XLogP3 values (e.g., ~3.5 estimated) compared to simpler thiophene or pyridine analogs due to increased aromaticity and bulk.
  • Solubility: Bromine and acetamide groups may reduce aqueous solubility relative to hydroxy or cyano-substituted analogs.
Antimicrobial and Antifungal Derivatives ()
  • Acetamide derivatives with benzo[d]thiazole or thiazole cores (e.g., compounds 47–50) show activity against gram-positive bacteria and fungi. The dibenzothiophene core in the target compound may offer enhanced membrane permeability due to its planar structure .
COX/LOX Inhibitors ()
  • Thiazole-acetamide hybrids (e.g., compound 6a) demonstrate anti-inflammatory activity. Dibenzothiophene’s sulfur atom could mimic thiazole’s role in enzyme binding .
Metabolites and Pharmacokinetics ()
  • Thiadiazole-acetamide metabolites (e.g., MSH) highlight the metabolic stability of acetamide groups. Bromine in the target compound may slow oxidative metabolism compared to smaller substituents .

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